molecular formula C11H19N3O3 B11870127 2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide

2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide

Cat. No.: B11870127
M. Wt: 241.29 g/mol
InChI Key: FTJTZVWEXYCGAT-UHFFFAOYSA-N
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Description

2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a piperidinone ring and an oxetane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide typically involves multiple steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or keto acids, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group at the 5-position of the piperidinone ring can be introduced via reductive amination or through nucleophilic substitution reactions.

    Attachment of the Oxetane Moiety: The oxetane ring can be introduced through nucleophilic substitution reactions involving oxetane derivatives and appropriate leaving groups.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidinone and oxetane moieties, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted oxetane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)acetamide
  • 2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)butanamide

Uniqueness

Compared to similar compounds, 2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

2-(5-amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide

InChI

InChI=1S/C11H19N3O3/c1-7(11(16)13-9-5-17-6-9)14-4-8(12)2-3-10(14)15/h7-9H,2-6,12H2,1H3,(H,13,16)

InChI Key

FTJTZVWEXYCGAT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1COC1)N2CC(CCC2=O)N

Origin of Product

United States

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